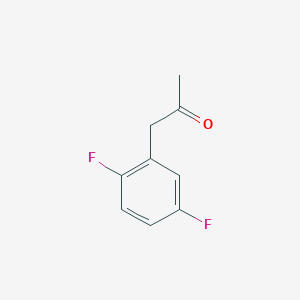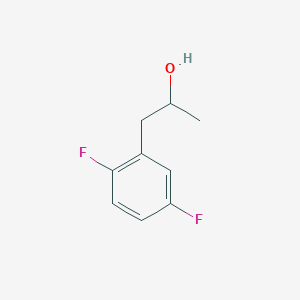![molecular formula C13H14N2O B7872774 1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B7872774.png)
1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H14N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be synthesized through a multi-step process. The synthesis typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with a ketone reagent to form 1-[4-(1-ethyl-1H-pyrazol-4-yl)phenyl]ethanol. This intermediate is then oxidized to yield the final product, this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 1-[4-(1-ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to receptor sites, thereby influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
- 1-[4-(4-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one
- 1-[4-(1-Phenyl-1H-pyrazol-4-yl)phenyl]ethan-1-one
- 1-[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one
Comparison: 1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one is unique due to its ethyl substitution on the pyrazole ring, which can influence its reactivity and binding properties. Compared to its methyl or phenyl analogs, the ethyl group may enhance lipophilicity and alter the compound’s interaction with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
1-[4-(1-ethylpyrazol-4-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-15-9-13(8-14-15)12-6-4-11(5-7-12)10(2)16/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTNGVVJFNFFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-[(Carbamoylamino)methyl]cyclohexyl)acetic acid](/img/structure/B7872693.png)

![4-[(Tetrahydropyran-4-yl)amino]-1-butanol](/img/structure/B7872710.png)
![4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butan-1-ol](/img/structure/B7872714.png)










